A Comprehensive Technical Guide to Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (CAS No. 80691-81-2)
A Comprehensive Technical Guide to Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (CAS No. 80691-81-2)
This guide provides an in-depth technical overview of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, a versatile heterocyclic compound pivotal in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document elucidates its chemical properties, a field-proven synthesis protocol, and its significant applications, ensuring a blend of theoretical knowledge and practical insights.
Core Compound Identification and Properties
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, identified by the CAS number 80691-81-2 , is a polysubstituted aminothiophene derivative.[1][2][3] Its structure, featuring a central thiophene ring flanked by two amino groups and two diethyl ester functionalities, makes it a valuable scaffold for synthesizing more complex molecules.[3][4] The amino groups provide basic properties and reactive sites for nucleophilic substitutions or coupling reactions, while the dicarboxylate moieties can undergo esterification or amidation.[3] This unique combination of functional groups underpins its utility in diverse chemical transformations.
Physicochemical and Spectroscopic Data
A summary of the key properties for Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is presented below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 80691-81-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄N₂O₄S | [1][2] |
| Molecular Weight | 258.30 g/mol | [1][2] |
| Appearance | Yellow needles/crystalline solid | [1][3] |
| Melting Point | 155-156 °C | [1] |
| Solubility | Soluble in polar organic solvents like ethyl acetate and DMSO.[1][3] Solubility in water at pH 7.4 is 29.9 µg/mL.[2] | |
| ¹³C NMR (DMSO-d₆) | δ = 165.6, 148.9, 104.5, 60.4, 14.8 ppm | [1] |
| ¹H NMR (DMSO-d₆) | δ = 6.7 (s, 4H), 4.2 (q, 4H, J = 7.0 Hz), 1.2 (t, 6H, J = 7.0 Hz) | [1] |
| Mass Spec (EI-MS) | m/z 258.1 ([M]⁺, 80%), 212 ([M-C₂H₅O]⁺, 100%) | [1] |
| IUPAC Name | diethyl 2,5-diaminothiophene-3,4-dicarboxylate | [2] |
Optimized Synthesis Protocol: The Gewald Reaction
The synthesis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is efficiently achieved through the Gewald reaction, a one-pot, multi-component condensation.[5][6] This method is favored for its operational simplicity and use of inexpensive starting materials. The protocol detailed below is an optimized version that significantly improves yield and simplifies purification, making it suitable for both small and large-scale synthesis.[1]
Causality of Experimental Design
The chosen methodology relies on the Knoevenagel condensation of two equivalents of ethyl cyanoacetate, followed by the addition of elemental sulfur.[6] The reaction is base-catalyzed, typically using an amine like triethylamine, which facilitates both the initial condensation and the subsequent ring-closure to form the thiophene ring.[1][7] The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) is crucial as it aids in dissolving the elemental sulfur, leading to homogeneous reaction conditions.[1] The final purification by recrystallization from a mixed solvent system (ethyl acetate/hexanes) is a self-validating step, yielding the product in high purity as confirmed by its sharp melting point and spectroscopic data.[1]
Experimental Workflow Diagram
Caption: Optimized one-pot synthesis workflow via the Gewald reaction.
Step-by-Step Methodology
This protocol is adapted from the optimized synthesis reported by Bourgeaux et al.[1]
-
Reagent Preparation: To a round-bottom flask, add ethyl cyanoacetate (2 equivalents), elemental sulfur (1 equivalent), and N,N-dimethylformamide (DMF).
-
Base Addition: Slowly add triethylamine (2 equivalents) to the stirred mixture. An exothermic reaction may be observed.
-
Reaction Execution: Heat the mixture to approximately 50°C and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water. A yellow precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to yield the final product as yellow needles.[1]
-
Characterization: Confirm the identity and purity of the synthesized compound using melting point analysis, NMR spectroscopy, and mass spectrometry. The expected data should align with the values provided in the table above.
Applications in Drug Discovery and Materials Science
The scaffold of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) is a privileged structure in medicinal chemistry due to its synthetic versatility and biological relevance.
Anticancer and Antimicrobial Agents
The primary amino groups at the 2- and 5-positions serve as ideal handles for derivatization. Research has demonstrated that azomethine derivatives of DDTD, synthesized through condensation with various aldehydes, exhibit potent biological activities.[8]
-
Anticancer Activity: A series of DDTD derivatives have been evaluated for their antiproliferative effects against several cancer cell lines, including human breast (T47D, MCF-7), cervical (HeLa), and endometrial (Ishikawa) cancers.[8] Notably, several of these compounds displayed significant activity against breast cancer cells, with some exhibiting lower IC₅₀ values than the standard chemotherapy drug Doxorubicin.[8]
-
Antimicrobial Properties: The same library of DDTD derivatives was tested against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).[8] Specific derivatives, particularly those incorporating a nitrofurfural fragment, showed broad-spectrum antimicrobial effects.[8]
-
Enzyme Inhibition: Some derivatives have also shown inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B), a key therapeutic target for type 2 diabetes and obesity.[8]
Building Blocks for Functional Materials
Beyond pharmaceuticals, the highly conjugated and functionalized nature of DDTD and its derivatives makes them attractive building blocks for organic electronic materials.[7][9] The thiophene core is a well-known component in conducting polymers and oligomers. The amino and ester groups allow for the synthesis of complex structures like azomethines, which can be investigated for their use in electronic devices due to their "push-pull" electronic nature.[7][9]
Safety and Handling
While a specific, comprehensive safety data sheet for Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is not widely available, data for structurally similar aminothiophene derivatives suggests that appropriate safety precautions should be taken.[10]
-
Hazard Statements: Based on analogous compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[10]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. Avoid breathing dust and direct contact with skin and eyes.
Conclusion
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is a high-value chemical intermediate with a well-established, efficient synthesis route. Its strategic importance is primarily centered on its role as a versatile scaffold in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The demonstrated potential of its derivatives underscores the continued relevance of this compound in modern chemical and pharmaceutical research. Further exploration of its utility in materials science also presents a promising avenue for future investigation.
References
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Bourgeaux, M., Vomscheid, S., & Skene, W. G. (n.d.). Optimized Synthesis and Simple Purification of 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. Synthetic Communications. [Link]
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PubChem. (n.d.). Diethyl 2,5-diaminothiophene-3,4-dicarboxylate. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. National Center for Biotechnology Information. [Link]
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Bozorov, K., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 739-45. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
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Wikipedia. (n.d.). Gewald reaction. [Link]
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Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
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Sabnis, R. W., et al. (2017). The Gewald reaction in dye chemistry. Coloration Technology. [Link]
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Dufresne, S., et al. (2007). Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o782. [Link]
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Dufresne, S., et al. (2008). Diethyl 2-[(1-methyl-1H-pyrrol-2-yl)methyleneamino]-5-(2-thienylmethyleneamino)thiophene-3,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o782. [Link]
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LookChem. (n.d.). Cas 80691-81-2, 2,5-Diaminothiophene-3,4-dicarboxylic acid diethyl ester. [Link]
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